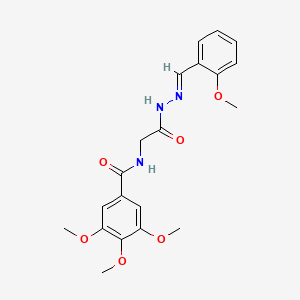

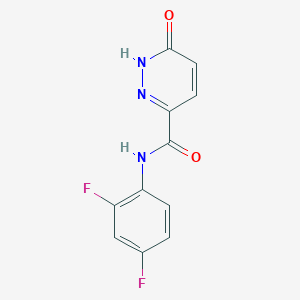

N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide, also known as DPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DPC is a pyridazine derivative that has been synthesized through a multi-step process, which involves the use of various reagents and catalysts.

Applications De Recherche Scientifique

Polymer Dyeing and Biological Activity : One study explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives related to the pyridazine family, for dyeing polyester fabrics. These compounds demonstrated antioxidant, antitumor, and antimicrobial activities, suggesting potential applications in sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Photophysical Properties : Another study focused on the synthesis of 2-azaindolizines, including pyridazine derivatives, using iodine-mediated oxidative desulfurization. These compounds were converted to various fluorescent compounds, highlighting their potential in the development of new photophysical materials (Shibahara et al., 2006).

Positron Emission Tomography Imaging : In the field of medical imaging, a study designed and evaluated radiotracers based on the pyridazine carboxamide structure for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme overexpressed in various solid tumors. This application demonstrates the potential of pyridazine derivatives in enhancing cancer diagnosis (Silvers et al., 2016).

Anticonvulsant Activity : A study synthesized 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives and evaluated their anticonvulsant activity. The study found that specific modifications to the pyridazine ring structure could lead to compounds with significant anticonvulsant properties, suggesting their potential use in treating epilepsy (Hallot et al., 1986).

Interleukin-1β Converting Enzyme Inhibition : A novel class of 3-chloro-4-carboxamido-6-arylpyridazines was identified as an interleukin-1β converting enzyme (ICE) inhibitor. These compounds are non-peptide and irreversible inhibitors, suggesting a potential therapeutic application in conditions involving ICE (Dolle et al., 1997).

Mécanisme D'action

Target of Action

The compound N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide has been identified to interact with several targets. These include mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

For instance, it has been suggested that the compound may inhibit the biosynthesis of carotenoids, thereby preventing photosynthesis and leading to plant death .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in pathways associated with cancer . By interacting with these targets, the compound could potentially influence these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound interacts with carbonic anhydrase 2 , which could potentially influence its pharmacokinetic properties.

Result of Action

The result of the compound’s action is likely to be dependent on the specific targets it interacts with and the pathways it affects. Given its potential interaction with targets involved in cancer pathways, it may have anticancer implications .

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYBAAZGXKDQKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)

![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)

![Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2391764.png)

![N-(2,3-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391766.png)

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)